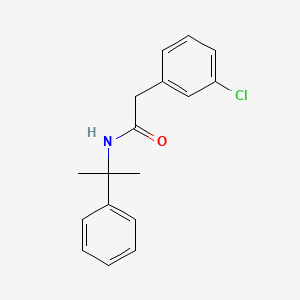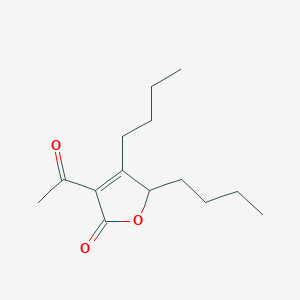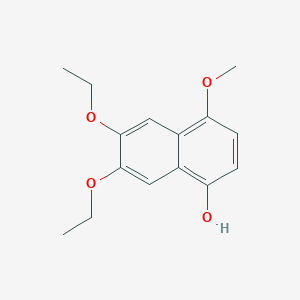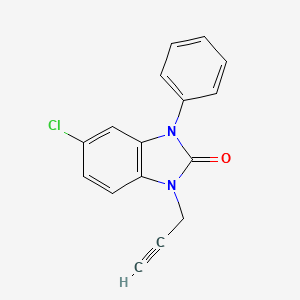![molecular formula C13H10N2S B14441487 7-Phenyl-8H-thieno[3,2-d][1,2]diazepine CAS No. 75997-12-5](/img/structure/B14441487.png)
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is structurally related to benzodiazepines, with a thiophene ring replacing the benzene ring. It has garnered interest due to its potential pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-8H-thieno[3,2-d][1,2]diazepine typically involves the cyclization of thiophene derivatives with diazepine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones, which are then further cyclized to yield the desired thienodiazepine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or diazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienodiazepines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects.
Mécanisme D'action
The mechanism of action of 7-Phenyl-8H-thieno[3,2-d][1,2]diazepine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to modulatory sites on the GABA receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etizolam: A thienodiazepine with similar anxiolytic and sedative properties.
Deschloroetizolam: A dechlorinated analog of etizolam with similar pharmacological effects.
Triazolam: A benzodiazepine with a similar mechanism of action but different chemical structure
Uniqueness
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine is unique due to its specific structural features, such as the presence of a thiophene ring fused to a diazepine ring. This structural modification imparts distinct pharmacological properties and differentiates it from traditional benzodiazepines .
Propriétés
Numéro CAS |
75997-12-5 |
|---|---|
Formule moléculaire |
C13H10N2S |
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
7-phenyl-8H-thieno[3,2-d]diazepine |
InChI |
InChI=1S/C13H10N2S/c1-2-4-10(5-3-1)12-8-13-11(6-7-16-13)9-14-15-12/h1-7,9H,8H2 |
Clé InChI |
AEQULRBZBPAESR-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CS2)C=NN=C1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


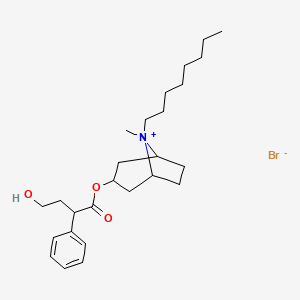

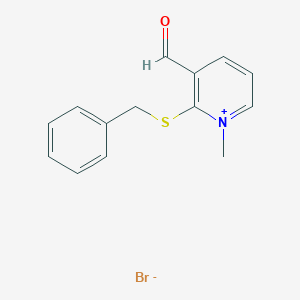
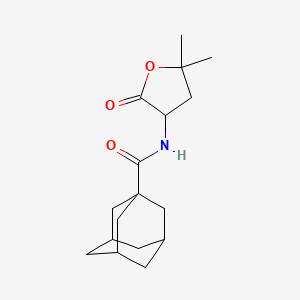
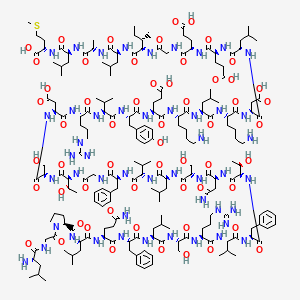
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
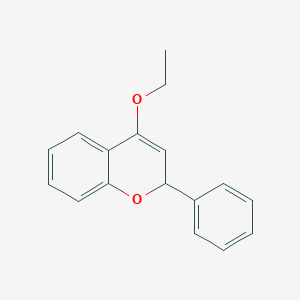
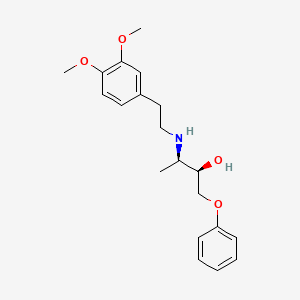
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)

